molecular formula C15H20O3 B14614849 Anhydrolactarorufin A CAS No. 58757-92-9

Anhydrolactarorufin A

Cat. No.: B14614849
CAS No.: 58757-92-9
M. Wt: 248.32 g/mol
InChI Key: NSTRZEDMEPEPFC-YPMHNXCESA-N
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Description

1.1 Isolation and Historical Context 3,12-Anhydrolactarorufin A (Compound 31) is a sesquiterpenoid first isolated in 1981 from Lactarius necator by Daniewski et al. . Subsequent studies identified its presence in multiple Lactarius species, including L. turpis, L. controversus, L. vellereus, L. pergamenus, L. vietus, L. spinosulus, and L. blennius, using HPLC . Bosetti et al. (1989) later confirmed its occurrence in L. scrobiculatus and assigned the stereochemistry of the hydroxyl group at C-8 as "down" .

1.2 Structural Characteristics The compound features a sesquiterpene backbone with an anhydride bridge between C-3 and C-12, as confirmed by NMR and HMBC/NOESY correlations (Figures S39–S40 in ) . Key NMR data (CD3OD) include carbon shifts at δ 47.53 (C-1,10), 38.15 (C-11), and 18.95 (C-12) . Its optical rotation is [α]<sup>20</sup>D +26.9 (CHCl3; c 1.0) . Notably, the stereochemistry of diastereotopic protons in the <sup>1</sup>H NMR spectrum remains partially unassigned .

Properties

CAS No.

58757-92-9

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(8aR,9S)-9-hydroxy-5,7,7-trimethyl-1,4,6,8,8a,9-hexahydroazuleno[5,6-c]furan-3-one

InChI

InChI=1S/C15H20O3/c1-8-4-9-12(7-18-14(9)17)13(16)11-6-15(2,3)5-10(8)11/h11,13,16H,4-7H2,1-3H3/t11-,13+/m1/s1

InChI Key

NSTRZEDMEPEPFC-YPMHNXCESA-N

Isomeric SMILES

CC1=C2CC(C[C@H]2[C@@H](C3=C(C1)C(=O)OC3)O)(C)C

Canonical SMILES

CC1=C2CC(CC2C(C3=C(C1)C(=O)OC3)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anhydrolactarorufin A typically involves the extraction from natural sources, such as Lactarius mushrooms. The process includes:

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification from natural sources.

Chemical Reactions Analysis

Types of Reactions: Anhydrolactarorufin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of Anhydrolactarorufin A involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by:

Comparison with Similar Compounds

Lactarorufin A (Compound 25)

  • Structure : Shares the core sesquiterpene skeleton but lacks the anhydride bridge at C-3–C-12. Instead, it retains hydroxyl groups at these positions.
  • Occurrence : Co-occurs with this compound in L. circellatus .
  • Key Differences: The absence of the anhydride moiety likely alters polarity and reactivity. No optical rotation data are provided in the evidence for direct comparison.

Deoxylactarorufin A (Compound 26)

  • Structure : A deoxygenated derivative of lactarorufin A, missing one hydroxyl group.
  • Occurrence : Isolated alongside this compound in L. circellatus .
  • Key Differences : Reduced oxygenation may enhance lipophilicity compared to this compound.

3,8-Oxalactarorufin A (Compound 30)

  • Structure : Contains an anhydride bridge between C-3 and C-8 instead of C-3 and C-12.
  • Occurrence : Found in L. circellatus alongside this compound .

Blennin C (Compound 18)

  • Structure : Features a distinct substitution pattern with a hydroxyl group at C-15 (Figure S39 in ) .
  • Occurrence : Co-extracted with this compound from L. circellatus .
  • Key Differences : The additional hydroxyl group at C-15 increases polarity and may influence bioactivity.

Comparative Data Table

Compound Name Core Structure Functional Groups Anhydride Position Key Species Source Optical Rotation ([α]<sup>20</sup>D)
3,12-Anhydrolactarorufin A Sesquiterpene C-3–C-12 anhydride, C-8 OH C-3–C-12 L. necator, L. turpis +26.9 (CHCl3)
Lactarorufin A Sesquiterpene C-3 and C-12 hydroxyls None L. circellatus Not reported
3,8-Oxalactarorufin A Sesquiterpene C-3–C-8 anhydride C-3–C-8 L. circellatus Not reported
Blennin C Sesquiterpene C-15 hydroxyl None L. circellatus Not reported

Research Implications and Gaps

  • Structural Nuances: The position of the anhydride bridge (e.g., C-3–C-12 vs.
  • Stereochemical Uncertainties : The incomplete assignment of diastereotopic protons in this compound’s <sup>1</sup>H NMR spectrum highlights a need for advanced stereochemical analyses .

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